molecular formula C23H18N2O3 B237022 N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide

N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide

Cat. No. B237022
M. Wt: 370.4 g/mol
InChI Key: RCHOEGUNSQWUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide, commonly known as MN-24, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in 2012 by a team of researchers at Pfizer. MN-24 has gained attention in the scientific community due to its potential as a research tool for studying the endocannabinoid system.

Mechanism Of Action

MN-24 acts as a partial agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a cascade of biochemical and physiological effects. The binding affinity of MN-24 to CB1 and CB2 receptors is comparable to that of other synthetic cannabinoids such as JWH-018 and AM-2201.

Biochemical And Physiological Effects

MN-24 has been found to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to feelings of euphoria and reward. MN-24 has also been found to decrease the release of GABA, a neurotransmitter that inhibits neuronal activity. This can lead to increased neuronal activity, which can result in altered perception and cognition.

Advantages And Limitations For Lab Experiments

MN-24 has several advantages as a research tool. It has a high binding affinity for the cannabinoid receptors, which can provide insights into the mechanism of action of the endocannabinoid system. MN-24 is also stable and easy to handle, making it suitable for lab experiments. However, MN-24 has several limitations. It is a synthetic compound, which means that its effects may not accurately reflect those of natural cannabinoids. MN-24 is also not approved for human use, which limits its potential for clinical research.

Future Directions

There are several future directions for research on MN-24. One area of interest is the development of new synthetic cannabinoids with improved binding affinity and selectivity for the cannabinoid receptors. Another direction is the investigation of the long-term effects of MN-24 on the endocannabinoid system. Additionally, MN-24 could be used as a research tool to study the role of the endocannabinoid system in various diseases, including chronic pain, anxiety, and depression.

Synthesis Methods

The synthesis of MN-24 involves a multistep process starting from 2-naphthoyl chloride and 4-methyl-3-nitroaniline. The intermediate product is then reduced to form the final product, MN-24. The synthesis of MN-24 is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

MN-24 has been used as a research tool to study the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and inflammation. MN-24 has been found to bind to the cannabinoid receptors in the brain, which can provide insights into the mechanism of action of the endocannabinoid system.

properties

Product Name

N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[4-methyl-3-(naphthalene-2-carbonylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H18N2O3/c1-15-8-11-19(24-23(27)21-7-4-12-28-21)14-20(15)25-22(26)18-10-9-16-5-2-3-6-17(16)13-18/h2-14H,1H3,(H,24,27)(H,25,26)

InChI Key

RCHOEGUNSQWUCN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.